molecular formula C23H30O6S B1675515 Luseogliflozin CAS No. 898537-18-3

Luseogliflozin

Cat. No.: B1675515
CAS No.: 898537-18-3
M. Wt: 434.5 g/mol
InChI Key: WHSOLWOTCHFFBK-ZQGJOIPISA-N
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Scientific Research Applications

Luseogliflozin has a wide range of scientific research applications, including:

    Chemistry: It is used as a reference compound in studies investigating the properties and mechanisms of SGLT2 inhibitors.

    Biology: Research on this compound helps to understand its effects on glucose metabolism and renal function.

    Medicine: Clinical studies focus on its efficacy and safety in managing type 2 diabetes mellitus, as well as its potential benefits in reducing cardiovascular and renal complications.

    Industry: this compound is used in the development of new pharmaceutical formulations and drug delivery systems

Mechanism of Action

Luseogliflozin works by inhibiting the activity of sodium-glucose cotransporter 2 (SGLT2), which is involved in the reabsorption of glucose at renal proximal tubules and promoting the excretion of excessive glucose in the blood into urine .

Safety and Hazards

Luseogliflozin has been found to be well-tolerated in patients with type 2 diabetes mellitus complicated by hepatic dysfunction . It did not worsen the hepatic condition and might even be beneficial to improve hepatic function, reduce liver fat, and attenuate liver injury and fibrosis . No new or specific safety concerns were detected .

Future Directions

Future studies may focus on fully characterizing the functional, metabolic, and molecular actions of individual SGLT2 inhibitors in vascular cells . This could provide additional insight into how these drugs prevent the development of vascular disease and may lead to a more refined therapeutic approach that utilizes specific SGLT2 inhibitors in distinct patient populations .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of luseogliflozin involves multiple steps, starting with the preparation of key intermediates. The process typically includes the formation of a thio-D-glucitol derivative, followed by various chemical reactions to introduce the necessary functional groups. The reaction conditions often involve the use of specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. The process includes the use of high-purity starting materials, advanced purification techniques, and stringent quality control measures to ensure the final product meets regulatory standards .

Chemical Reactions Analysis

Types of Reactions: Luseogliflozin undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various functionalized analogs .

Comparison with Similar Compounds

  • Dapagliflozin
  • Canagliflozin
  • Empagliflozin
  • Ipragliflozin
  • Tofogliflozin

Luseogliflozin stands out due to its favorable pharmacokinetic profile and clinical benefits in managing type 2 diabetes mellitus.

Properties

IUPAC Name

(2S,3R,4R,5S,6R)-2-[5-[(4-ethoxyphenyl)methyl]-2-methoxy-4-methylphenyl]-6-(hydroxymethyl)thiane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30O6S/c1-4-29-16-7-5-14(6-8-16)10-15-11-17(18(28-3)9-13(15)2)23-22(27)21(26)20(25)19(12-24)30-23/h5-9,11,19-27H,4,10,12H2,1-3H3/t19-,20-,21+,22-,23+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHSOLWOTCHFFBK-ZQGJOIPISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC2=CC(=C(C=C2C)OC)C3C(C(C(C(S3)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)CC2=CC(=C(C=C2C)OC)[C@H]3[C@@H]([C@H]([C@@H]([C@H](S3)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10237921
Record name Luseogliflozin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10237921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

434.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898537-18-3
Record name Luseogliflozin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898537-18-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Luseogliflozin [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0898537183
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Luseogliflozin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12214
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Luseogliflozin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10237921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LUSEOGLIFLOZIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C596HWF74Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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